molecular formula C13H9F2N3 B1417307 1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine CAS No. 1038303-08-0

1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine

Cat. No. B1417307
M. Wt: 245.23 g/mol
InChI Key: INGLEMCAPWCJLU-UHFFFAOYSA-N
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Description

The compound “1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine” belongs to a class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, a related compound, a new fluorinated chalcone, was synthesized in 90% yield and crystallized by a slow evaporation technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activities. For instance, the anticancer activity of a derivative of N-(3-Amino-2,6-difluorophenyl)acetamide was confirmed by in silico modeling, targeting the VEGFr receptor.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, a compound with a similar structure, 1-(2,6-Difluorophenyl)ethanone, has a molecular weight of 156.129, a density of 1.2±0.1 g/cm3, a boiling point of 178.6±20.0 °C at 760 mmHg, and a flash point of 76.7±0.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : Research has focused on synthesizing various derivatives of thiazol-2-amine, incorporating the difluorophenyl unit and 1H-1,2,4-triazole moiety. These compounds have been analyzed for their antifungal and plant-growth-regulatory activities (Liu, Dai, & Fang, 2011).
  • Molecular Structure Analysis : The molecular structure of related compounds, such as N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, has been studied, revealing aspects like dihedral angles and hydrogen bonding (Eryigit & Kendi, 1998).

Application in Organic Synthesis

  • Catalytic Reactions : Studies have explored the use of related compounds in palladium-catalyzed asymmetric allylic amination, highlighting the influence of ligands on reaction outcomes (Togni et al., 1996).
  • Amination Reactions : The efficacy of nucleophilic N-heterocyclic carbenes in amination reactions, which could involve similar structures, has been investigated, particularly for aryl chlorides and bromides (Grasa, Viciu, Huang, & Nolan, 2001).

Material Science and Physical Chemistry

  • Nonlinear Optical (NLO) Materials : Research into the synthesis and characterization of related fluorinated benzoxazine monomers has shown their potential as precursors for polybenzoxazines in electronic applications, leveraging their low dielectric constant and other favorable properties (Liu & Ishida, 2002).
  • Electronic Absorption Spectra Analysis : Studies involving the synthesis of similar compounds, such as N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, have focused on molecular structure, electrostatic potential, and electronic absorption spectra, providing insights into their physical and chemical properties (GayathriB. et al., 2019).

Corrosion Inhibition

  • Corrosion Inhibition of Iron : Derivatives of thiazole have been examined for their effectiveness in inhibiting corrosion of iron, using density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a promising area of study. For instance, pyrrolopyrazine derivatives, which share some structural similarities with the compound , have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

properties

IUPAC Name

1-(2,6-difluorophenyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3/c14-8-4-3-5-9(15)12(8)18-11-7-2-1-6-10(11)17-13(18)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGLEMCAPWCJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=C(C=CC=C3F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-difluorophenyl)-1H-1,3-benzodiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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